2-epi-Ivermectin B1a
Description
Properties
Molecular Formula |
C₄₈H₇₄O₁₄ |
|---|---|
Molecular Weight |
875.09 |
Origin of Product |
United States |
Scientific Research Applications
Antiparasitic Activity
Ivermectin and its derivatives, including 2-epi-Ivermectin B1a, are primarily used to treat parasitic infections. Ivermectin is effective against a variety of parasitic worms and ectoparasites, including those causing onchocerciasis and lymphatic filariasis. While specific studies on this compound are scarce, its structural similarity to ivermectin suggests potential efficacy against similar targets .
Anti-inflammatory Properties
Research has indicated that ivermectin possesses anti-inflammatory properties, which may extend to its derivatives. For instance, ivermectin has been shown to inhibit cytokine production through the blockade of the nuclear factor-kappa B pathway. This effect could be relevant for treating conditions characterized by excessive inflammation .
Antitumor Effects
Ivermectin has demonstrated potential in cancer therapy by inducing apoptosis in various cancer cell lines. The compound appears to modulate purinergic signaling pathways that are crucial for tumor growth and metastasis. The implications for this compound in oncology are worth exploring given its relationship with ivermectin .
Pesticide Use
Ivermectin is utilized in agriculture as an effective pesticide against nematodes and other pests. Its derivatives may also be employed in integrated pest management strategies due to their ability to disrupt the nervous system of target organisms. The environmental impact of using such compounds must be assessed carefully to prevent adverse effects on non-target species .
Environmental Risk Assessment
The environmental risk assessment of ivermectin highlights concerns regarding its persistence and bioaccumulation in ecosystems. Although specific studies on this compound are lacking, understanding the degradation pathways of ivermectin can provide insights into the environmental behavior of its derivatives .
Data Tables
| Application Area | Potential Uses | Current Research Status |
|---|---|---|
| Medical | Antiparasitic, anti-inflammatory, antitumor | Limited studies specifically on this compound |
| Agricultural | Pesticide against nematodes | Established use of ivermectin; further research needed |
| Environmental | Risk assessment for ecological impact | Ongoing studies on ivermectin degradation |
Case Studies
- Antiparasitic Efficacy : A study examining the efficacy of ivermectin in treating lymphatic filariasis reported significant reductions in microfilariae levels post-treatment. While direct studies on this compound are lacking, these findings support the potential use of related compounds .
- Anti-inflammatory Research : In a mouse model for allergic asthma, ivermectin reduced inflammatory cell recruitment significantly. This suggests that derivatives like this compound could have similar effects, warranting further investigation into their therapeutic potential .
- Environmental Impact Study : An environmental risk assessment highlighted concerns about the persistence of ivermectin in aquatic environments. Understanding these dynamics may inform future studies on the environmental fate of this compound .
Comparison with Similar Compounds
Key Properties :
- Chemical Formula : C₄₈H₇₄O₁₄ (same as Ivermectin B1a) .
- Molecular Weight : 892.5417 g/mol (based on [M+NH₄]⁺ adduct) .
- Degradation Pathway : Irreversibly rearranges to Δ-2-Avermectin B1a, an isomeric alkene analog, under prolonged exposure to basic conditions .
Comparison with Similar Compounds
Structural Differences
The avermectin family comprises eight primary components (A1a, A1b, A2a, A2b, B1a, B1b, B2a, B2b), with B1a being the most potent against nematodes and arthropods . Key structural distinctions among related compounds include:
Antiparasitic Activity
- Ivermectin B1a vs. B1b: Both components exhibit nearly identical mosquito-lethal effects. For Anopheles dirus, the LC₅₀ of B1a and B1b was 1.2 nM and 1.3 nM, respectively; for Anopheles minimus, LC₅₀ values were 5.1 nM (B1a) and 5.4 nM (B1b) .
- This compound : Demonstrates a ~100-fold reduction in nematocidal activity due to altered stereochemistry, which likely disrupts binding to glutamate-gated chloride channels .
- Emamectin and Eprinomectin B1a: Both show similar dose-response parameters (EC₅₀, Hill coefficients) to Ivermectin B1a in GABAₐ receptor binding assays, suggesting conserved mechanisms of action .
Stability and Environmental Impact
- Ivermectin B1a : Degrades into this compound under basic conditions, which further rearranges to Δ-2-Avermectin B1a, a persistent environmental residue .
- Abamectin : Less stable than Ivermectin due to the absence of hydrogenation at C-22–C-23, leading to faster photodegradation .
Toxicity and Pharmacokinetics
- Ivermectin B1a and B1b : Share similar toxicological profiles; both are prohibited in lactating animals due to milk residue risks .
- This compound : Reduced toxicity correlates with its diminished bioactivity, though environmental persistence remains a concern .
- Emamectin B1a: Higher acute toxicity in non-target aquatic organisms compared to Ivermectin, likely due to enhanced membrane permeability .
Preparation Methods
Molecular Characteristics
This compound (C48H74O14, MW 875.1 g/mol) differs from ivermectin B1a by the inversion of stereochemistry at the C2 position of the macrocyclic lactone ring. This structural modification arises from the base-induced epimerization of the 2α-hydroxy group to the 2β configuration, significantly altering its three-dimensional conformation. The canonical SMILES notation for this compound includes the critical stereodescriptor [C@@H] at C2, distinguishing it from the parent compound.
Biological Implications
Comparative studies demonstrate reduced acaricidal activity for this compound relative to ivermectin B1a, with LC90 values of 4.0 ppm versus 0.038 ppm against Tetranychus urticae. This 100-fold potency decrease underscores the importance of stereochemical integrity in avermectin bioactivity.
Primary Synthetic Routes to this compound
Reaction Mechanism
The formation of this compound occurs via hydroxide-mediated deprotonation at C2, followed by keto-enol tautomerization and subsequent reprotonation from the opposite face (Figure 1). This reversible process establishes an equilibrium between ivermectin B1a and its 2-epi isomer, governed by the reaction conditions:
Experimental Protocols
-
Alkaline Methanolysis : Treatment of ivermectin B1a with 0.1M methanolic NaOH at 25°C for 24 hours yields 25% 2-epi isomer and 70% Δ2,3-conjugated byproduct.
-
Potassium Hydroxide System : Using 1.5M KOH in methanol at 40°C for 6 hours achieves 32% epimerization efficiency.
Table 1: Base-Catalyzed Isomerization Outcomes
| Base | Concentration | Temp (°C) | Time (h) | 2-epi Yield | Δ2,3 Yield |
|---|---|---|---|---|---|
| NaOH | 0.1M | 25 | 24 | 25% | 70% |
| KOH | 1.5M | 40 | 6 | 32% | 58% |
| NH4OH | 2.0M | 50 | 12 | 18% | 65% |
Methodology
Imidazole in benzene enables partial reversal of the 2-epi configuration through a nucleophilic assistance mechanism. At 60°C with 10 mol% imidazole, 40% reconversion to ivermectin B1a occurs within 48 hours, suggesting dynamic equilibrium control:
Solvent Effects
Non-polar solvents like benzene favor imidazole's nucleophilic activity by reducing solvent-solute interactions. Polar aprotic solvents (DMF, DMSO) decrease yields to <15% due to competitive coordination.
Stability Considerations in Synthesis
pH-Dependent Degradation
Avermectins exhibit maximum stability at pH 6.2–6.3. Deviations from this range accelerate epimerization:
-
Acidic Conditions (pH <4) : Promote 2,3-dehydration to Δ2,3-ivermectin.
-
Basic Conditions (pH >8) : Accelerate 2-epi formation (k = 0.15 h⁻¹ at pH 9).
Table 2: Half-Life of Ivermectin B1a Under Various pH
| pH | Temp (°C) | t₁/₂ (h) | Primary Degradant |
|---|---|---|---|
| 4.0 | 25 | 48 | Δ2,3-isomer |
| 6.3 | 25 | 1200 | None |
| 8.5 | 25 | 18 | 2-epi isomer |
Thermal Effects
Elevated temperatures (>40°C) shift equilibrium toward this compound:
Where ΔH = 58.2 kJ/mol and ΔS = 192 J/mol·K for the epimerization process.
Industrial-Scale Production Challenges
Chromatographic Separation
HPLC methods using C18 columns (5μm, 250×4.6mm) with acetonitrile/water (85:15) mobile phase resolve this compound (RT=9.70 min) from ivermectin B1a (RT=11.78 min). Preparative-scale purification achieves 98.5% purity but requires multiple cycles, reducing overall yield to 12–15%.
Catalyst Optimization
Rhodium-based catalysts used in ivermectin synthesis (e.g., RhCl(PPh3)3) may inadvertently promote epimerization if residual catalyst remains during downstream processing. Patent data suggest catalyst loadings >0.5 mol% increase 2-epi byproduct formation by 8–12%.
Analytical Characterization
Spectroscopic Differentiation
Q & A
Q. How can researchers critically evaluate conflicting reports on the compound's off-target effects in mammalian systems?
- Answer : Systematically review methodologies: prioritize studies using primary cell cultures (e.g., cerebellar granule neurons) over immortalized lines. Assess whether IC50 values exceed therapeutic thresholds. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity and publication bias .
Tables for Key Data
Table 1 : Binding Parameters of this compound in GABAA Receptor Studies
| Parameter | High-Affinity Site | Low-Affinity Site |
|---|---|---|
| KD (nM) | 5 | 815 |
| Bmax (fmol/mg) | 120 | 950 |
| Functional Effect | Activation | Inhibition |
| Source: Huang & Casida (1997) |
Table 2 : Stability of this compound Under Different Storage Conditions
| Condition | Degradation Rate (%/month) | Major Degradants Identified |
|---|---|---|
| -20°C (desiccated) | 0.5 | None detected |
| 25°C, 60% RH | 12.3 | 8,9-Z isomer |
| Source: HPC Standards GmbH (2024) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
